N,N'-Dibenzyldithiooxamide chemical properties and structure
N,N'-Dibenzyldithiooxamide chemical properties and structure
An In-depth Technical Guide to N,N'-Dibenzyldithiooxamide: Structure, Properties, and Applications
Introduction
N,N'-Dibenzyldithiooxamide, also known as N,N'-dibenzylethanedithioamide, is a sulfur-containing organic compound with significant applications in various chemical fields.[1][2] Structurally, it is a symmetrically substituted dithiooxamide, where the nitrogen atoms of the thioamide groups are each bonded to a benzyl group. This substitution imparts specific solubility and reactivity characteristics that distinguish it from its parent compound, dithiooxamide (rubeanic acid). This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, tailored for professionals in research and development.
Physicochemical Properties
N,N'-Dibenzyldithiooxamide is typically a white to off-white crystalline solid at room temperature.[2] Its properties are dictated by the presence of the benzyl groups, which increase its molecular weight and influence its solubility and thermal characteristics.
| Property | Value | Source |
| CAS Number | 122-65-6 | [3][4] |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [4][5] |
| Molecular Weight | 300.44 g/mol | [4] |
| Appearance | Powder or liquid | [3] |
| Density | ~1.23 - 1.25 g/cm³ | [3][6] |
| Boiling Point | 451.5 °C at 760 mmHg | [3] |
| Flash Point | 226.8 °C | [3] |
| Refractive Index | ~1.60 - 1.67 | [3][6] |
| Vapor Pressure | 2.43E-08 mmHg at 25 °C | [3] |
Molecular Structure and Crystallography
The molecular architecture of N,N'-Dibenzyldithiooxamide is central to its chemical behavior. The core of the molecule consists of a dithiooxamide fragment, which structural studies have shown to be planar and to adopt a trans conformation in the solid state.[1][7]
Key Structural Features:
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Planar Dithiooxamide Core: The molecule is built around a central C-C bond, with each carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. The molecule typically lies about an inversion center.[1][7]
-
Intramolecular Hydrogen Bonding: A significant feature is the presence of strong intramolecular hydrogen bonds between the sulfur atom of one thioamide group and the hydrogen atom on the adjacent amide nitrogen.[1][7] This interaction contributes to the planarity and stability of the dithiooxamide fragment.
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Orthogonal Benzyl Groups: Due to steric hindrance, the benzyl substituents are oriented orthogonally to the main plane of the dithiooxamide core.[1][7] This conformation minimizes steric strain and influences how the molecules pack in a crystal lattice.
-
Bond Characteristics: Crystallographic data for related structures indicate that the C=S and C-N bonds possess significant double-bond character, suggesting π-electron delocalization across the N-C-S system.[8] However, the central C-C bond retains its single-bond character.[8]
Caption: 2D representation of N,N'-Dibenzyldithiooxamide.
Synthesis of N,N'-Dibenzyldithiooxamide
The synthesis of N,N'-diallyl or N,N'-dialkyl dithiooxamides can be achieved through a two-step process involving the formation of an oxamide intermediate followed by thionation (sulfurization).[9] An alternative approach involves the direct reaction of an amine with a suitable sulfur-containing precursor.[2]
Representative Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis starting from an N,N'-disubstituted oxamide, which is then sulfurized using a thionating agent like Lawesson's reagent.
Step 1: Synthesis of N,N'-Dibenzyloxamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 molar equivalent) in an appropriate solvent such as ethanol or toluene.
-
Amine Addition: Add benzylamine (2.2 molar equivalents) to the solution. The slight excess of amine ensures the complete consumption of the oxalate ester.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the N,N'-dibenzyloxamide product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum. The purity can be confirmed by melting point analysis and spectroscopy.
Step 2: Thionation to N,N'-Dibenzyldithiooxamide
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the N,N'-dibenzyloxamide (1 molar equivalent) in a dry, high-boiling solvent like toluene.
-
Thionating Agent: Add Lawesson's reagent (0.5 to 1.0 molar equivalent) to the suspension. Causality Note: Lawesson's reagent is a highly effective agent for converting carbonyls (C=O) into thiocarbonyls (C=S). The reaction is typically driven by heat.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) for 6-8 hours. The solution will typically change color as the reaction progresses.[9]
-
Workup: After cooling, the solvent can be removed under reduced pressure. The crude product is then purified.
-
Purification: Recrystallization is a highly effective method for purification. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/toluene mixture) and allow it to cool slowly to form pure crystals. The final product's purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).
Caption: General workflow for the synthesis of N,N'-Dibenzyldithiooxamide.
Applications in Research and Industry
N,N'-disubstituted dithiooxamides are versatile compounds with several established and potential applications.
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Analytical Reagent: Dithiooxamides are well-known chelating agents. The sulfur and nitrogen atoms can coordinate with metal ions. N,N'-Dibenzyldithiooxamide has been explored as an analytical reagent for the detection and quantification of precious metals like platinum and palladium.[9] The formation of colored complexes upon chelation allows for spectrophotometric analysis.
-
Material Science: Aryl-substituted secondary dithiooxamides have been used as ligands to prepare platinum(II) complexes that exhibit mesogenic (liquid crystal) properties.[8] The specific structure of N,N'-Dibenzyldithiooxamide, while not long-chain substituted itself, serves as a fundamental model for understanding the reactivity and steric effects in these advanced materials.[8]
-
Potential in Agrochemicals and Biocides: Patent literature suggests that N,N'-dialkyl dithiooxamides, as a class, have potential utility as antioxidants, herbicides, and sterilizing agents.[9] This indicates potential biological activity that could be explored further, though specific data on the dibenzyl derivative is limited in this context.
Relevance to Drug Development
While not a therapeutic agent itself, the core chemical structure of N,N'-Dibenzyldithiooxamide holds relevance for drug development professionals. The carboxamide functional group is a cornerstone of many pharmaceutical compounds.[10][11] Furthermore, understanding the synthesis and reactivity of related thioamides is crucial. The thioamide group is a bioisostere of the amide group and is sometimes incorporated into drug candidates to modulate properties such as metabolic stability, cell permeability, and receptor binding affinity.
The study of N-benzyl substituted compounds is also highly relevant, as the benzyl group is frequently used in medicinal chemistry to probe hydrophobic pockets in target proteins and to improve pharmacokinetic properties. Therefore, N,N'-Dibenzyldithiooxamide serves as an excellent model compound for synthetic methodology development and for studying the fundamental structural chemistry of N-benzyl thioamides.
Conclusion
N,N'-Dibenzyldithiooxamide is a well-defined chemical entity whose properties are derived from its unique molecular structure, featuring a planar trans-dithiooxamide core stabilized by intramolecular hydrogen bonds and sterically demanding benzyl groups. Its synthesis is achievable through established organic chemistry routes, and its applications, particularly in analytical chemistry and as a precursor in materials science, are well-documented. For researchers in drug development, it serves as a valuable structural model for the thioamide functional group and N-benzyl substitution patterns, offering insights into synthesis, conformation, and reactivity that are broadly applicable in medicinal chemistry.
References
-
N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
-
Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). N,N'-dibenzyldithiooxamide. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
-
n,n'-dibenzyldithio-oxamid - Introduction. ChemBK. [Link]
-
Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). N,N'-dibenzyldithiooxamide. ResearchGate. [Link]
-
N,n'-dibenzyldithiooxamide (C16H16N2S2). PubChemLite. [Link]
-
Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. ResearchGate. [Link]
-
Abaszadeh, M., Saneei, A., & Khosravi, M. (2015). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o67–o68. [Link]
- N,N'-dialkyl dithiooxamide as well as preparation method and application thereof.
-
The Crystal and Molecular Structure of N,N‐Dimethyl‐Dithiooxamide. ResearchGate. [Link]
-
Synthesis of N,N'-didodecyldithiooxamide. PrepChem.com. [Link]
- Process for preparation of n,n-di substituted carboxamides.
-
Synthesis of N, N´-Diacetyloxamide using Specific Methods in an Attempt to Achieve Excellent Yield of the Product. Pak. J. Anal. Environ. Chem. [Link]
- Synthetic method for N,N'-diisopropyl carbodiimide.
-
The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. PubMed. [Link]
-
Senaweera, S., Edwards, T. C., Kankanala, J., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 199, 112379. [Link]
Sources
- 1. N,N'-dibenzyldithiooxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. N,N'-DIBENZYL DITHIOOXAMIDE [chemicalbook.com]
- 5. PubChemLite - N,n'-dibenzyldithiooxamide (C16H16N2S2) [pubchemlite.lcsb.uni.lu]
- 6. N.N'-DIBENZYLDITHIOOXAMIDE CAS#: 122-65-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 10. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 11. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
